molecular formula C13H15ClFN3O2S B6749965 3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide

3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide

Cat. No.: B6749965
M. Wt: 331.79 g/mol
InChI Key: LALPRSGAUOKJJY-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide is a complex organic compound that features a combination of chloro, ethylimidazole, fluorobenzene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the imidazole ring using ethyl halides in the presence of a base.

    Chlorination and fluorination: The aromatic ring is chlorinated and fluorinated using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the chlorinated and fluorinated aromatic compound with sulfonamide precursors under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological studies: It can be employed in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.

    Materials science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[1-(1-methylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide
  • 3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
  • 3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-bromobenzenesulfonamide

Uniqueness

3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3O2S/c1-3-18-5-4-16-13(18)9(2)17-21(19,20)12-7-10(14)6-11(15)8-12/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALPRSGAUOKJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C)NS(=O)(=O)C2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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